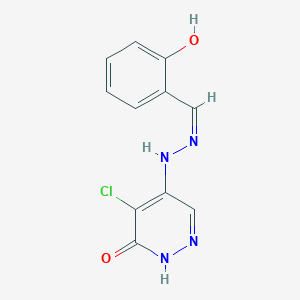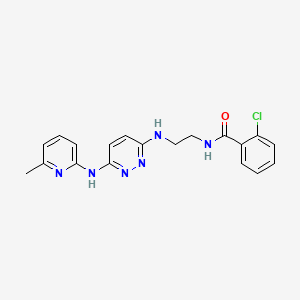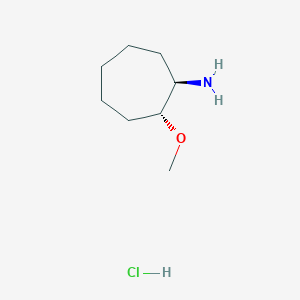![molecular formula C17H24FNO3S B2711916 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097883-08-2](/img/structure/B2711916.png)
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a piperidine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Final Coupling Step: The final step involves coupling the piperidine derivative with the fluorophenyl derivative under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- 2-(4-Bromophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- 2-(4-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)10-14-5-7-15(18)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDHQPSILBGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2711839.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)
![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)
![3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)
![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)


